2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
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Overview
Description
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features an indolizine core, which is a fused bicyclic structure containing nitrogen, and is substituted with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions
Formation of Indolizine Core: The indolizine core can be synthesized via a cyclization reaction involving a pyridine derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Substitution Reactions:
Amination: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the intermediate compound.
Methoxybenzoylation: The 4-methoxybenzoyl group can be added via an esterification or amidation reaction, using 4-methoxybenzoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino or methoxy groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts reactions, palladium catalysts for hydrogenation reactions.
Major Products
Oxidation: Products may include nitroso or nitro derivatives if the amino group is oxidized.
Reduction: Reduced forms of the benzoyl group, such as alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for therapeutic applications. Its ability to undergo various chemical reactions might allow for the development of prodrugs or active pharmaceutical ingredients with specific biological activities.
Industry
In industrial applications, the compound could be used in the development of specialty chemicals, such as dyes, pigments, or polymers, due to its complex structure and reactivity.
Mechanism of Action
The mechanism by which 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The indolizine core and various substituents could facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-hydroxybenzoyl)indolizine-1-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide can influence its chemical reactivity and biological activity, making it unique compared to its analogs. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-14-6-9-16(25)13-18(14)27-24(30)20-19-5-3-4-12-28(19)22(21(20)26)23(29)15-7-10-17(31-2)11-8-15/h3-13H,26H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLDOTFWSCZZBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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